2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 7th position, an ethyl group at the 2nd position, and a sulfonamide group at the 5th position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzimidazole with a nitrating agent to introduce the nitro group at the 7th position. This is followed by sulfonation to introduce the sulfonamide group at the 5th position. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-ethyl-7-amino-1H-benzo[d]imidazole-5-sulfonamide, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes or receptors. These interactions can lead to the inhibition of specific biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1H-benzo[d]imidazole-5-sulfonamide: Lacks the nitro group, which may result in different biological activities.
7-Nitro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the ethyl group, which can affect its chemical reactivity and biological properties.
2-Ethyl-7-nitro-1H-benzo[d]imidazole: Lacks the sulfonamide group, which can influence its solubility and interaction with biological targets
Uniqueness
The presence of the nitro, ethyl, and sulfonamide groups in 2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide makes it unique compared to other benzimidazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N4O4S |
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Molecular Weight |
270.27 g/mol |
IUPAC Name |
2-ethyl-7-nitro-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C9H10N4O4S/c1-2-8-11-6-3-5(18(10,16)17)4-7(13(14)15)9(6)12-8/h3-4H,2H2,1H3,(H,11,12)(H2,10,16,17) |
InChI Key |
WCERSDGBFWYIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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